molecular formula C16H30N3O13P3 B13401449 Stavudine Triphosphate TEA Salt

Stavudine Triphosphate TEA Salt

Cat. No.: B13401449
M. Wt: 565.34 g/mol
InChI Key: CHZVCFMNCIOZSG-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Nucleoside Triphosphate Analogs in Fundamental Biological Research

Nucleoside triphosphate analogs are synthetic molecules that bear a structural resemblance to the natural nucleoside triphosphates, which are the fundamental building blocks for DNA and RNA synthesis. wikipedia.org These analogs are indispensable tools in biochemical and biomedical research. nih.gov In cellular processes, enzymes known as polymerases utilize natural nucleoside triphosphates to construct nucleic acid chains during DNA replication and transcription. santiago-lab.com Viral polymerases, in particular, can be susceptible to mistaking synthetic nucleoside triphosphate analogs for their natural counterparts. santiago-lab.com

When a viral polymerase incorporates a nucleoside analog into a growing DNA or RNA strand, it can lead to the termination of the chain-building process. wikipedia.org This is often because the analog lacks the necessary 3'-hydroxyl group required to form the next phosphodiester bond, effectively halting viral replication. drugbank.com This mechanism of action is the cornerstone of a major class of antiviral agents. santiago-lab.com

Beyond antiviral research, chemically modified nucleoside analogs are pivotal in studying the epitranscriptome—the array of chemical modifications on RNA that can alter a transcript's function. nih.gov These analogs can be incorporated into nucleic acid strands to provide unique structural features or reactivity, which can then be used for downstream applications like detection or quantification in pull-down assays. nih.gov The ability to synthesize and utilize modified nucleotide triphosphates allows researchers to probe the intricate functions of polymerases and other enzymes involved in nucleic acid metabolism. nih.gov Although synthetic triphosphates are not administered directly as drugs, their importance in the laboratory is paramount for in-vitro experiments. santiago-lab.com They are used to test the affinity of these compounds for viral or host polymerases and to study the mechanisms of DNA or RNA synthesis suppression. santiago-lab.com

Historical Context of Stavudine (B1682478) and its Active Triphosphate Form in Molecular Biology Studies

Stavudine, also known by its chemical name 2',3'-didehydro-3'-deoxythymidine (d4T), was first synthesized in the 1960s. wikipedia.org However, its potent anti-HIV activity was not discovered until the 1980s, during an urgent search for effective treatments for the AIDS epidemic. wikipedia.orgnih.gov Following the discovery of zidovudine's (AZT) anti-HIV properties, a number of similar nucleoside analogs were evaluated, and stavudine emerged as a highly promising candidate for development. nih.gov It was approved for medical use in the United States in 1994 and became a critical component of early combination antiretroviral therapies. wikipedia.orgnih.gov

The mechanism through which stavudine exerts its antiviral effect is a classic example of nucleoside analog action. wikipedia.org Stavudine itself is a prodrug; within the cell, it is phosphorylated by cellular kinases to its active form, stavudine triphosphate. wikipedia.orgfda.govfda.gov This active metabolite then inhibits the HIV reverse transcriptase enzyme in two ways: it competes with the natural substrate, deoxythymidine triphosphate, and its incorporation into the viral DNA chain causes termination. drugbank.comfda.gov This termination occurs because stavudine lacks the 3'-hydroxyl group necessary for the elongation of the DNA strand. fda.gov The in vitro antiviral activity of stavudine has been demonstrated in various cell lines, with the concentration needed to inhibit viral replication by 50% (ED50) ranging from 0.009 to 4 µM for different HIV-1 isolates. fda.gov

Rationale for Investigating Stavudine Triphosphate TEA Salt in Academic Settings

In academic and research laboratories, the direct use of the active form of a nucleoside analog, such as stavudine triphosphate, is often preferred for in vitro studies. santiago-lab.com This approach bypasses the need for the compound to be taken up by cells and undergo intracellular phosphorylation, allowing for a more direct investigation of its effects on target enzymes. santiago-lab.com The triethylamine (B128534) (TEA) salt of stavudine triphosphate is a specific formulation of this active metabolite designed for research purposes. clearsynth.comscbt.com

Triethylamine is a common base used in organic synthesis and chromatography. wikipedia.org Its salt form, triethylamine hydrochloride, is a stable, water-soluble powder. wikipedia.orgnih.gov In the context of stavudine triphosphate, the TEA salt likely enhances the compound's stability and solubility in aqueous buffers used in biochemical assays. This is crucial for experiments such as enzyme kinetics, where precise concentrations of the inhibitor are required. The use of triethylamine salts as ion-interaction reagents in chromatography is also well-established, owing to their amphiphilic properties. wikipedia.org

By providing the active stavudine triphosphate in a stable and soluble form, the TEA salt facilitates a wide range of in vitro research. santiago-lab.com This includes the screening of its antiviral activity against newly emerging viruses, detailed mechanistic studies of viral polymerases, and the investigation of potential drug resistance mechanisms. santiago-lab.com Therefore, this compound serves as an essential research chemical for advancing our understanding of virology and for the development of novel therapeutic strategies.

Data Tables

Table 1: Properties of Stavudine

PropertyValue
Chemical Name 2',3'-didehydro-3'-deoxythymidine fda.gov
Molecular Formula C₁₀H₁₂N₂O₄ fda.govnih.gov
Molecular Weight 224.2 g/mol fda.govnih.gov
Appearance White to off-white crystalline solid fda.gov
Solubility in Water Approx. 83 mg/mL at 23°C fda.gov
IUPAC Name 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione nih.gov

Table 2: Properties of this compound

PropertyValue
Chemical Name N,N-diethylethanamine;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate (B84403) clearsynth.com
Synonyms 2',3'-Didehydro-3'-deoxythymidine-5'-triphosphate Triethylammonium (B8662869) Salt scbt.com
Molecular Formula C₁₆H₃₀N₃O₁₃P₃ clearsynth.com
Molecular Weight 565.34 g/mol clearsynth.com
CAS Number 117404-75-8 clearsynth.com or 1795791-25-1 scbt.com
Intended Use Research purposes only clearsynth.comscbt.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30N3O13P3

Molecular Weight

565.34 g/mol

IUPAC Name

N,N-diethylethanamine;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N2O13P3.C6H15N/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;1-4-7(5-2)6-3/h2-4,7-8H,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);4-6H2,1-3H3/t7-,8+;/m0./s1

InChI Key

CHZVCFMNCIOZSG-KZYPOYLOSA-N

Isomeric SMILES

CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Synthesis and Chemical Characterization for Research Applications

Enzymatic Pathways of Stavudine (B1682478) Phosphorylation to Triphosphate

Stavudine, like other nucleoside analogs, requires intracellular phosphorylation to its triphosphate form to exert its antiviral activity. drugbank.comnih.gov This multi-step process is catalyzed by a series of cellular kinases.

Elucidation of Cellular Kinases Involved

The phosphorylation of stavudine is a sequential process involving several key cellular enzymes:

Thymidine (B127349) Kinase 1 (TK1): The initial and often rate-limiting step in the activation of stavudine is the addition of the first phosphate (B84403) group, converting it to stavudine monophosphate. pharmacology2000.com This reaction is primarily catalyzed by the cytosolic enzyme thymidine kinase 1 (TK1). nih.govresearchgate.net Studies have shown that while TK1 is a major contributor to this phosphorylation, it is not the sole enzyme involved, suggesting the presence of other kinases that can perform this initial step, albeit with lower efficiency. nih.govresearchgate.net

Thymidylate Kinase (TMPK): Following the formation of stavudine monophosphate, thymidylate kinase catalyzes the addition of a second phosphate group, resulting in the formation of stavudine diphosphate (B83284). pharmacology2000.com

Nucleoside Diphosphate Kinase (NDPK): The final phosphorylation step, converting stavudine diphosphate to the active stavudine triphosphate, is carried out by nucleoside diphosphate kinase. pharmacology2000.comnih.gov This enzyme is responsible for the terminal phosphorylation of various nucleoside analogs. nih.gov

Kinetic Parameters of Individual Phosphorylation Steps

Studies have indicated that the catalytic efficiency of NDP kinase for stavudine diphosphate is significantly higher—by a factor of 10—compared to that for zidovudine (B1683550) (AZT) diphosphate. nih.gov Furthermore, the affinity of NDP kinase for stavudine triphosphate is comparable to that for the natural substrate, deoxythymidine triphosphate, and is notably 30 times higher than its affinity for AZT-triphosphate. nih.gov This suggests that once stavudine is converted to its monophosphate form, the subsequent phosphorylations to the active triphosphate are relatively efficient. nih.gov

Pre-steady-state kinetic analysis has shown that stavudine triphosphate has a lower dissociation constant (K(d)) compared to the natural substrate, deoxythymidine triphosphate (dTTP), when interacting with HIV-1 reverse transcriptase. nih.gov This indicates a higher binding affinity for the viral enzyme.

EnzymeSubstrateProductRelative Efficiency/Affinity
Thymidine Kinase 1 (TK1)StavudineStavudine MonophosphatePrimary kinase for the initial phosphorylation step. nih.govresearchgate.net
Thymidylate Kinase (TMPK)Stavudine MonophosphateStavudine DiphosphateCatalyzes the second phosphorylation step. pharmacology2000.com
Nucleoside Diphosphate Kinase (NDPK)Stavudine DiphosphateStavudine TriphosphateCatalytic efficiency is 10-fold higher than for AZT-diphosphate. nih.gov
NDPKStavudine Triphosphate-Affinity is comparable to deoxythymidine triphosphate and 30-fold higher than for AZT-triphosphate. nih.gov

Chemical Synthesis Methodologies for Stavudine Triphosphate

The preparation of stavudine triphosphate for research purposes requires precise chemical synthesis strategies.

Approaches for Triphosphate Moiety Derivatization

The synthesis of nucleoside triphosphates like stavudine triphosphate often involves the protection of hydroxyl groups on the sugar moiety, followed by the introduction of the triphosphate group. One common approach is the Yoshikawa procedure or its modifications, which typically involves the phosphorylation of a protected nucleoside with phosphoryl chloride, followed by reaction with pyrophosphate.

More recent and efficient methods have been developed. For instance, a one-pot, three-step synthesis can be employed, starting from the nucleoside. This involves the formation of the 5'-phosphorodiamidite, followed by oxidation and subsequent reaction with pyrophosphate. Another approach involves the synthesis of a stavudine 5'-phosphoropiperidate intermediate. researchgate.net This intermediate can then be coupled with pyrophosphate to yield the desired triphosphate.

Role of Triethylamine (B128534) Salt in Synthetic Workup and Purification Techniques

Triethylamine (TEA) plays a crucial role in the synthesis and purification of stavudine triphosphate, leading to the formation of the TEA salt. clearsynth.com

Base in Phosphorylation Reactions: Triethylamine is often used as a non-nucleophilic base to neutralize the acidic byproducts generated during phosphorylation reactions. This is essential to prevent the degradation of acid-sensitive starting materials and products.

Formation of Triethylammonium (B8662869) Salt: The final product, stavudine triphosphate, is an acidic molecule due to the presence of the phosphate groups. During the workup and purification process, the addition of triethylamine results in the formation of the triethylammonium salt of stavudine triphosphate. clearsynth.com This salt form is often more stable and easier to handle and purify than the free acid.

Purification: The triethylammonium salt form facilitates purification by techniques such as ion-exchange chromatography. The charged nature of the salt allows for effective separation from unreacted starting materials and byproducts. The volatility of triethylamine also allows for its removal under vacuum to obtain the purified salt.

Advanced Analytical Techniques for Research Material Purity and Identity

Ensuring the purity and confirming the identity of synthesized stavudine triphosphate TEA salt is paramount for its use in research. A combination of advanced analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of stavudine triphosphate. nih.govnih.gov By using an appropriate mobile phase, often containing an ion-pairing agent, it is possible to separate the triphosphate from the mono- and diphosphate forms, as well as from the unreacted nucleoside and other impurities. The retention time and peak purity are key indicators of the compound's identity and homogeneity.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides definitive structural information. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used to generate ions of the intact molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, providing further structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for confirming the structure of stavudine triphosphate.

¹H NMR provides information about the protons in the molecule, including those on the sugar and base moieties.

¹³C NMR provides information about the carbon skeleton.

³¹P NMR is particularly crucial for confirming the presence and connectivity of the three phosphate groups in the triphosphate chain. The chemical shifts and coupling constants of the phosphorus nuclei provide a unique fingerprint for the triphosphate moiety.

UV-Visible Spectroscopy: This technique can be used to confirm the presence of the thymine (B56734) chromophore in the molecule and for quantification. nih.govnih.gov

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC)Purity assessment, separation of phosphorylated forms. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Definitive structural confirmation, molecular weight determination. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)Detailed structural elucidation of the sugar, base, and triphosphate moieties.
UV-Visible SpectroscopyConfirmation of the chromophoric base, quantification. nih.govnih.gov

Chromatographic Validation for Research-Grade Purity (e.g., HPLC, UPLC)

The determination of purity for research-grade this compound is paramount and is primarily achieved through high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC). These techniques are adept at separating the triphosphate from potential impurities such as the corresponding monophosphate and diphosphate, as well as the parent nucleoside, Stavudine.

Ion-pair reversed-phase HPLC is a frequently employed method for the analysis of nucleoside triphosphates. This technique utilizes a stationary phase, typically C18, and a mobile phase containing an ion-pairing agent, such as triethylammonium acetate, to enhance the retention and resolution of the highly polar triphosphate. A gradient elution, where the concentration of an organic modifier like acetonitrile (B52724) is gradually increased, is often used to effectively separate all related substances.

UPLC, with its use of smaller particle size columns, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. A UPLC method for purity assessment of this compound would provide a more detailed impurity profile, ensuring the high quality required for research applications.

The purity of a research-grade batch of this compound is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. For research purposes, a purity of ≥95% is generally required.

Table 1: Illustrative HPLC Purity Analysis of this compound

CompoundRetention Time (min)Peak Area (%)
Stavudine Monophosphate5.21.5
Stavudine Diphosphate8.92.5
Stavudine Triphosphate 12.7 95.8
Stavudine15.40.2

This table represents typical data and is for illustrative purposes.

Spectroscopic Confirmation for Structural Integrity (e.g., NMR, High-Resolution Mass Spectrometry)

To ensure the synthesized compound is indeed this compound and possesses the correct structural integrity, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR) spectroscopy is used to confirm the presence and connectivity of the protons in the Stavudine and triethylamine moieties. The characteristic signals for the vinyl protons of the didehydro-deoxyribose ring, the methyl and pyrimidine (B1678525) protons of the thymine base, and the methylene (B1212753) and methyl protons of the triethylammonium counterion would be expected in the spectrum.

³¹P NMR (Phosphorus-31 NMR) spectroscopy is crucial for confirming the triphosphate chain. The spectrum of Stavudine Triphosphate typically shows three distinct signals corresponding to the α, β, and γ phosphorus atoms. The characteristic chemical shifts and coupling patterns (triplet for the β-phosphorus, and doublets for the α and γ-phosphorus) provide definitive evidence of the triphosphate structure.

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful tool for the accurate mass determination of a molecule, which in turn confirms its elemental composition. For Stavudine Triphosphate, electrospray ionization (ESI) in negative ion mode is commonly used. The high-resolution measurement of the [M-H]⁻ ion allows for the unambiguous confirmation of the molecular formula of the triphosphate anion.

Table 2: Illustrative Spectroscopic Data for this compound

TechniqueParameterObserved Value
¹H NMR Chemical Shift (δ)Signals corresponding to Stavudine and Triethylamine protons
³¹P NMR Chemical Shift (δ)~ -10 ppm (d, J≈20 Hz, Pα), ~ -22 ppm (t, J≈20 Hz, Pβ), ~ -7 ppm (d, J≈20 Hz, Pγ)
HRMS (ESI-) Calculated [M-H]⁻463.9787 m/z
Measured [M-H]⁻463.9785 m/z

This table represents typical data and is for illustrative purposes.

The combination of these chromatographic and spectroscopic techniques provides a comprehensive characterization of this compound, ensuring its purity and structural integrity for reliable use in research settings.

Biochemical Mechanisms of Enzymatic Interaction and Inhibition

Inhibition of Viral Reverse Transcriptase Activity

Stavudine (B1682478) triphosphate's efficacy as an antiretroviral agent stems from its potent inhibition of HIV reverse transcriptase (RT) through a multi-faceted mechanism that includes competitive binding with natural substrates and subsequent termination of the growing viral DNA chain. patsnap.comyoutube.com

As a structural analog of deoxythymidine triphosphate (dTTP), stavudine triphosphate directly competes with the endogenous dTTP for the substrate-binding site of the HIV reverse transcriptase enzyme. patsnap.com The viral enzyme recognizes the triphosphate form of stavudine as if it were the natural thymidine (B127349) nucleotide, allowing it to bind to the active site. youtube.com This competitive inhibition is a critical first step in its mechanism of action, reducing the rate at which the natural substrate is incorporated and thereby slowing the process of viral DNA synthesis. nih.gov

Upon successful competition with dTTP and incorporation into the nascent viral DNA strand, stavudine monophosphate acts as a definitive chain terminator. patsnap.com DNA synthesis relies on the formation of a 3',5'-phosphodiester bond between the 3'-hydroxyl (-OH) group of the preceding nucleotide and the 5'-phosphate group of the incoming nucleotide. Stavudine's structure is critically different from natural deoxynucleosides; it lacks the essential 3'-hydroxyl group on its deoxyribose ring moiety. pharmacology2000.com Once the reverse transcriptase incorporates stavudine monophosphate, the absence of this 3'-OH group makes it impossible to form a phosphodiester bond with the next incoming deoxynucleoside triphosphate, effectively halting further elongation of the DNA chain. patsnap.comyoutube.com This premature termination of proviral DNA synthesis is the ultimate mechanism that prevents the virus from completing its replication cycle. patsnap.com

The interaction between stavudine triphosphate (d4TTP) and HIV reverse transcriptase has been characterized using pre-steady-state kinetics, which provide insight into the binding affinity and incorporation rates. The dissociation constant (K_d), a measure of binding affinity, demonstrates that d4TTP generally has a lower affinity for wild-type reverse transcriptase compared to the natural substrate, dTTP. For instance, with a DNA/DNA primer/template, the K_d for d4TTP was found to be approximately threefold higher than that for dTTP, indicating weaker binding. nih.gov

Kinetic parameters vary depending on the context, such as the type of primer/template (DNA/DNA vs. DNA/RNA) and the presence of viral mutations. The M184V mutation in reverse transcriptase, for example, is known to affect nucleotide binding and discrimination.

Kinetic Parameters for Nucleotide Incorporation by Wild-Type HIV-1 Reverse Transcriptase
NucleotidePrimer/TemplateK_d (μM)k_pol (s⁻¹)Incorporation Efficiency (k_pol/K_d) (μM⁻¹s⁻¹)
dTTPDNA/DNA15.422.61.47
d4TTPDNA/DNA48.016.00.33
dTTPDNA/RNA67.165.00.97
d4TTPDNA/RNA40.818.40.45

Data derived from pre-steady-state kinetic analysis. K_d represents the dissociation constant, and k_pol represents the rate of polymerase incorporation. nih.gov

Modulation of Host Cellular DNA Polymerases

While highly active against viral reverse transcriptase, stavudine triphosphate is not entirely selective and can interact with human cellular DNA polymerases. This off-target activity is the primary basis for its associated cellular toxicity, particularly through its effects on mitochondrial DNA synthesis. nih.gov

The primary target for stavudine-induced toxicity within human cells is the mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication of mitochondrial DNA (mtDNA). pharmacology2000.com Stavudine triphosphate acts as a substrate for Pol γ, leading to its incorporation into mtDNA. patsnap.com Similar to its effect on viral RT, this incorporation results in chain termination and a subsequent depletion of mtDNA. This inhibition of Pol γ is considered a key mechanism underlying some of the serious adverse effects observed with stavudine use, such as peripheral neuropathy. pharmacology2000.compatsnap.com

The interaction of stavudine triphosphate with nuclear DNA polymerases, which are responsible for replicating the cell's nuclear genome, is markedly different from its interaction with Pol γ. Research indicates that stavudine triphosphate has poor inhibitory effects on the primary replicative nuclear polymerase, DNA polymerase alpha. nih.gov However, studies have shown that DNA polymerase beta can be selectively inhibited by stavudine triphosphate (d4TTP). nih.govasm.org This differential sensitivity highlights a degree of selectivity among the host polymerases, with the mitochondrial polymerase gamma being the most significantly affected, followed by some activity against polymerase beta, and minimal interaction with polymerase alpha.

Comparative Analysis of Polymerase Selectivity

The therapeutic efficacy of Stavudine Triphosphate TEA Salt as an antiviral agent is fundamentally linked to its selective interaction with viral reverse transcriptase over host cellular DNA polymerases. This selectivity is crucial for achieving viral suppression while minimizing cytotoxic effects. An in-depth comparative analysis of the biochemical interactions between stavudine triphosphate (d4TTP) and various polymerases reveals the molecular basis for its therapeutic window.

Inhibition of HIV-1 Reverse Transcriptase

Stavudine triphosphate is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). It acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP), and also functions as a chain terminator upon incorporation into the nascent viral DNA strand. The efficiency of d4TTP as a substrate for HIV-1 RT is comparable to that of the natural nucleotide dTTP.

Kinetic studies have elucidated the parameters of this interaction. For the wild-type HIV-1 RT with a DNA/DNA template-primer, the dissociation constant (Kd) for d4TTP is approximately 48.0 µM, with a maximum rate of incorporation (kpol) of 16.0 s⁻¹ asm.org. The incorporation efficiency (kpol/Kd) is a key determinant of its antiviral activity.

Kinetic Parameters for d4TTP with Wild-Type HIV-1 Reverse Transcriptase (DNA/DNA Template)

ParameterValue
Dissociation Constant (Kd)48.0 µM
Maximum Rate of Incorporation (kpol)16.0 s⁻¹

Interaction with Human DNA Polymerases

The selectivity of stavudine triphosphate is underscored by its comparatively weaker inhibition of human cellular DNA polymerases, which are essential for normal cell function and replication. The primary human DNA polymerases include α, β, and γ.

DNA Polymerase α: While specific inhibition constants (Ki) or 50% inhibitory concentrations (IC50) for stavudine triphosphate against DNA polymerase α were not detailed in the reviewed literature, it is generally understood that d4TTP is a significantly weaker inhibitor of this polymerase compared to HIV-1 RT.

DNA Polymerase β: Research has indicated that human DNA polymerase β is selectively inhibited by stavudine triphosphate asm.org. This suggests a higher affinity of d4TTP for polymerase β compared to other human polymerases, although it remains a less potent interaction than with HIV-1 RT.

DNA Polymerase γ: DNA polymerase γ is the mitochondrial DNA polymerase, and its inhibition is a key factor in the long-term toxicity of nucleoside reverse transcriptase inhibitors. Studies have shown that stavudine triphosphate can inhibit wild-type human DNA polymerase γ. One study determined that a concentration of 15 µM d4TTP was sufficient to inhibit 50% of the activity of wild-type polymerase γ.

Further pre-steady-state kinetic analysis of the interaction between d4TTP and wild-type DNA polymerase γ has provided more detailed insights into its inhibitory mechanism.

Kinetic and Inhibition Parameters for d4TTP with Wild-Type Human DNA Polymerase γ

ParameterValue
50% Inhibitory Concentration (IC50)15 µM
Dissociation Constant (Kd)270 nM
Maximum Rate of Incorporation (kpol)11 s⁻¹

A notable finding is the impact of mutations in DNA polymerase γ on its sensitivity to stavudine triphosphate. The R964C mutation, for example, has been shown to increase the susceptibility of the enzyme to d4TTP, providing a mechanistic explanation for the genetic predisposition to stavudine-induced mitochondrial toxicity.

Summary of Polymerase Selectivity

Cellular Metabolism and Intracellular Pharmacodynamics in in Vitro Models

Intracellular Anabolism and Catabolism of Stavudine (B1682478) Triphosphate

Stavudine, a thymidine (B127349) analog, requires intracellular phosphorylation to become pharmacologically active. tandfonline.com This process is a sequential three-step enzymatic reaction.

Stavudine to Stavudine Monophosphate (d4TMP) : The initial and rate-limiting step is the conversion of stavudine to its monophosphate form. This reaction is catalyzed by the cellular enzyme thymidine kinase (TK). nih.gov

d4TMP to Stavudine Diphosphate (B83284) (d4TDP) : The newly formed d4TMP is subsequently phosphorylated to the diphosphate form by the enzyme thymidylate kinase.

d4TDP to Stavudine Triphosphate (d4TTP) : In the final step, nucleoside diphosphate kinase catalyzes the formation of the active stavudine triphosphate. nih.gov

The concentration of d4T-TP within a cell is not static but is influenced by the cell's metabolic and activation state. Activated T-lymphocytes, the primary target of HIV, exhibit increased metabolic activity to support proliferation and viral replication. This heightened state involves upregulation of enzymes involved in nucleotide synthesis, including thymidine kinase. nih.gov

Studies on the related nucleoside analog zidovudine (B1683550) have shown that the rate of its phosphorylation is increased in patients with lower CD4 counts, a marker of increased immune activation and cell turnover. researchgate.net Similarly, HIV infection itself can modulate the cellular environment, potentially altering the activity of key phosphorylating enzymes. nih.gov A short period of hypoxia during T-cell activation can profoundly alter signaling pathways, increasing the expression of factors like HIF-1α and altering cellular metabolism, which can, in turn, affect the environment for drug phosphorylation. nih.gov Therefore, the activated state of a cell, characterized by increased enzymatic activity and demand for DNA precursors, creates a more favorable environment for the anabolism of stavudine.

The persistence of the active d4T-TP within the cell is a key pharmacodynamic parameter. Unlike the parent drug, which is cleared rapidly from plasma, d4T-TP has a significantly longer intracellular half-life. wikipedia.org This prolonged retention allows for sustained antiviral pressure.

Research has reported varying intracellular half-life values for d4T-TP, reflecting differences in experimental models and patient populations. The intracellular half-life has been reported to be approximately 3.5 hours in one study. nih.gov Another analysis estimated the half-life at around 4.5 hours, while also citing other reports with values of 1.3 hours and 6.6 hours, highlighting the variability in its kinetics. wikipedia.org These kinetics mean that even as plasma levels of stavudine fall, therapeutically relevant concentrations of the active triphosphate can be retained within target cells.

Table 1: Reported Intracellular Half-Life of Stavudine Triphosphate (d4T-TP)

Reported Half-Life (hours) Source Citation
~3.5 nih.gov
~4.5 wikipedia.org
1.3 wikipedia.org

Molecular Basis of Interactions Affecting Stavudine Phosphorylation

The enzymatic pathway responsible for activating stavudine is a potential site for drug-drug interactions. The efficiency of d4T-TP formation can be significantly altered by co-administered drugs that influence the key phosphorylating enzymes.

Simultaneous administration of stavudine and zidovudine (ZDV) is not recommended due to a direct antagonistic interaction at the level of intracellular phosphorylation. tandfonline.com Both stavudine and zidovudine are thymidine analogs and compete for the same activating enzyme, thymidine kinase (TK). However, TK has a substantially lower affinity for stavudine compared to zidovudine, making TK the rate-limiting enzyme for stavudine phosphorylation. nih.gov When both drugs are present, zidovudine is preferentially phosphorylated, leading to reduced formation of d4T-TP and potentially compromising stavudine's efficacy. tandfonline.com

Intriguingly, a separate interaction has been observed where significant intracellular concentrations of d4T-TP have been detected in patients receiving only zidovudine therapy. This suggests an in vivo metabolic pathway where ZDV or its phosphorylated forms can be chemically reduced to form the corresponding stavudine moieties, adding another layer of complexity to their interaction.

The potential for other drugs to interfere with stavudine's activation has been a subject of clinical investigation.

Ribavirin (B1680618) : Ribavirin is known to inhibit the intracellular enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which can alter intracellular nucleotide pools. This mechanism created concern for a potential negative interaction with pyrimidine (B1678525) analogs like stavudine. However, a clinical study in HIV/HCV co-infected patients demonstrated that the administration of 800 mg/day of ribavirin did not significantly affect the intracellular phosphorylation of stavudine. The study found no significant differences in the ratio of intracellular d4T-TP to the endogenous deoxythymidine-triphosphate (dTTP) between patients receiving ribavirin and those receiving a placebo.

Doxorubicin (B1662922) : Doxorubicin, an anticancer agent, has been shown to modulate the enzymes involved in nucleoside metabolism. In vitro studies have demonstrated that doxorubicin treatment can lead to the upregulation of thymidine kinase 1 (TK1) protein levels and activity. tandfonline.comwikipedia.org Since TK1 is the critical first-step enzyme for stavudine phosphorylation, its upregulation by doxorubicin could theoretically enhance the formation of d4T-TP. One study specifically found that doxorubicin treatment led to an upregulation of TK1 while causing a downregulation of a different enzyme, deoxycytidine kinase (dCK). tandfonline.com This suggests a specific modulatory effect on the thymidine salvage pathway.

Regulation of Endogenous Deoxyribonucleotide Pools in Cellular Contexts

The antiviral action of stavudine triphosphate is fundamentally linked to the cell's own pool of deoxyribonucleoside triphosphates (dNTPs), the natural building blocks for DNA synthesis. Cellular dNTP pools are meticulously regulated to ensure fidelity during DNA replication and repair.

The total size of these pools is dynamic, expanding significantly during the S phase of the cell cycle to approximately 10-100 pmoles of each dNTP per million cells, and contracting about 10-fold in quiescent or non-dividing cells. The four dNTPs (dATP, dGTP, dCTP, and dTTP) are not maintained in equimolar amounts; pyrimidine pools (dCTP and dTTP) often exceed purine (B94841) pools (dATP and dGTP). An imbalance in these pools can be cytotoxic and mutagenic.

Table 2: Mentioned Compound Names

Compound Name Abbreviation/Synonym
Stavudine d4T
Stavudine Monophosphate d4TMP
Stavudine Diphosphate d4TDP
Stavudine Triphosphate d4T-TP
Zidovudine ZDV, Azidothymidine (AZT)
Zidovudine Triphosphate ZDV-TP
Ribavirin RBV
Doxorubicin Dox
Deoxythymidine triphosphate dTTP
Deoxycytidine triphosphate dCTP
Deoxyadenosine triphosphate dATP
Deoxyguanosine triphosphate dGTP
Thymidine Kinase TK
Thymidine Kinase 1 TK1

Molecular Basis of Enzyme Mediated Resistance and Specificity

Characterization of Reverse Transcriptase Mutations Conferring Reduced Susceptibility

Resistance to stavudine (B1682478) is not conferred by a single mutation but rather by the accumulation of several key mutations within the RT enzyme. These mutations are often selected under the pressure of various NRTIs and can be broadly categorized.

Analysis of Thymidine (B127349) Analogue Mutations (TAMs)

Thymidine Analogue Mutations (TAMs) are a group of mutations in the HIV-1 reverse transcriptase that are selected by thymidine analogues like stavudine and zidovudine (B1683550) (ZDV). nih.govnih.gov These mutations are a primary mechanism for resistance to this class of drugs. Key TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.gov The accumulation of TAMs leads to a progressive decrease in susceptibility to stavudine and other NRTIs. oup.com

Two distinct pathways for TAM accumulation have been identified, each associated with different levels of resistance:

TAM-1 Pathway: This pathway includes the mutations M41L, L210W, and T215Y. It is generally associated with a higher level of resistance to zidovudine and greater cross-resistance to other NRTIs. iasusa.org

TAM-2 Pathway: This pathway involves mutations such as D67N, K70R, and K219Q/E. It typically confers a lower level of zidovudine resistance and less extensive NRTI cross-resistance. iasusa.org

While both zidovudine and stavudine can select for TAMs, the specific patterns may differ. For instance, the M41L mutation has been observed more frequently in patients treated with zidovudine compared to those treated with stavudine. nih.gov The presence of three or more TAMs, particularly the T215Y mutation, is strongly associated with virological failure. oup.com

Table 1: Key Thymidine Analogue Mutations (TAMs) and their Pathways

Mutation Associated Pathway Significance
M41L TAM-1 High-level resistance, broad cross-resistance. iasusa.org
L210W TAM-1 Works in concert with M41L and T215Y. nih.goviasusa.org
T215Y/F TAM-1 A common and critical mutation for high-level resistance. nih.govoup.com
D67N TAM-2 Part of the lower-level resistance pathway. nih.goviasusa.org
K70R TAM-2 Often one of the first TAMs to appear. nih.govnih.gov

Role of Other Key Mutations (e.g., Q151M, V75T, M184V)

Q151M: This mutation is of particular concern as it can lead to broad cross-resistance to multiple NRTIs, including stavudine, zidovudine, didanosine, and zalcitabine. nih.govnih.gov When Q151M appears, it is often followed by a cluster of compensatory mutations (A62V, V75I, F77L, and F116Y), forming the "Q151M complex." nih.gov This complex enhances the RT's ability to discriminate against various NRTIs, leading to multidrug resistance. nih.govnih.gov First-line therapy containing stavudine has been shown to select for the Q151M mutation. nih.gov

V75T/M: The V75T mutation has been observed in patients treated with stavudine/lamivudine (B182088) combinations. nih.gov Another mutation at this position, V75M, found in a heavily pre-treated patient, was shown to contribute to reduced susceptibility to multiple NRTIs when present with a background of TAMs. nih.gov

Biochemical Mechanisms of Primer Unblocking and Excision

The primary mechanism of action for stavudine triphosphate is to be incorporated into the growing viral DNA chain, causing termination because it lacks the 3'-hydroxyl group necessary for further chain elongation. patsnap.comdrugbank.com However, mutant RT enzymes have evolved ways to overcome this blockade.

ATP-Dependent Pyrophosphorolysis-like Excision Mechanisms

One of the main resistance mechanisms conferred by TAMs is the enhanced ability of the RT enzyme to remove the chain-terminating NRTI from the DNA primer. nih.gov This process is a pyrophosphorolysis-like reaction, but instead of using pyrophosphate, it utilizes cellular adenosine (B11128) triphosphate (ATP) as the pyrophosphate donor. nih.govnih.gov

In this mechanism, the mutant RT, with TAMs like D67N, K70R, and T215Y, creates or enhances a binding pocket for ATP adjacent to the NRTI binding site. nih.govnih.gov The enzyme then catalyzes the transfer of a pyrophosphate group from ATP to the incorporated stavudine monophosphate, effectively excising it from the DNA chain. nih.govnih.gov This unblocks the primer, allowing DNA synthesis to resume. nih.gov Studies have shown that RT enzymes with TAMs remove thymidine analogs like zidovudine and stavudine much more efficiently via this ATP-dependent mechanism than they remove other NRTIs. nih.gov

Role of Mutant Reverse Transcriptase in Discrimination Between Stavudine Triphosphate and Natural Substrates

The second major mechanism of resistance is discrimination. This involves mutations that alter the dNTP-binding pocket of the RT enzyme, reducing its affinity for stavudine triphosphate while maintaining its ability to bind the natural substrate, deoxythymidine triphosphate (dTTP). nih.govnih.gov

The Q151M mutation is a prime example of a discrimination mutation. nih.gov The substitution of glutamine with methionine at position 151 perturbs the conformation of the dNTP-binding pocket. nih.gov This alteration allows the enzyme to sterically hinder the binding of NRTIs like stavudine triphosphate, effectively "choosing" the natural dNTP instead. The Q151M complex further refines this discrimination ability, enhancing resistance. nih.govnih.gov Similarly, the M184V mutation causes resistance to lamivudine by discriminating against its triphosphate form. nih.gov

Enzymatic Cross-Resistance Patterns with Other Nucleoside Reverse Transcriptase Inhibitors

The mutations selected by stavudine often confer resistance to other NRTIs, a phenomenon known as cross-resistance. The patterns of cross-resistance are complex and depend on the specific mutations present.

The accumulation of TAMs is the primary driver of cross-resistance among NRTIs. nih.govoup.com As the number of TAMs increases, so does the level of resistance to stavudine, zidovudine, abacavir, didanosine, and tenofovir. oup.com The TAM-1 pathway (M41L, L210W, T215Y) is particularly associated with broad and high-level NRTI cross-resistance. iasusa.org

The Q151M complex confers high-level resistance to most NRTIs, including stavudine, zidovudine, abacavir, and didanosine. nih.gov In contrast, the M184V mutation, while conferring resistance to lamivudine and emtricitabine, can partially reverse the resistance to stavudine and zidovudine caused by TAMs, making the virus more susceptible to these drugs. nih.govoup.com This complex interplay between different mutations highlights the intricate nature of NRTI resistance. For example, viruses with multiple TAMs are broadly resistant, but the addition of M184V can restore some level of susceptibility to stavudine. oup.comiasusa.org

Table 2: Summary of Cross-Resistance Patterns

Mutation(s) Resistance Profile
Multiple TAMs (e.g., M41L + T215Y) High-level resistance to stavudine, zidovudine; cross-resistance to abacavir, tenofovir, didanosine. oup.comiasusa.org
Q151M Complex High-level resistance to stavudine, zidovudine, abacavir, didanosine. nih.govnih.gov
M184V High-level resistance to lamivudine, emtricitabine; increases susceptibility to stavudine, zidovudine, and tenofovir. nih.govoup.com

Advanced Analytical Methodologies for Biochemical Quantification

Quantification of Intracellular Stavudine (B1682478) Triphosphate in Research Samples

Measuring the concentration of stavudine triphosphate within cells, such as peripheral blood mononuclear cells (PBMCs), presents analytical challenges due to the complex matrix and typically low analyte concentrations. nih.govacs.org Several advanced techniques have been successfully employed to overcome these challenges.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating stavudine triphosphate from other cellular components. nih.govacs.orgnih.gov The separation is often achieved using reversed-phase or ion-exchange chromatography. nih.govacs.orgresearchgate.net While HPLC provides the necessary separation, the method of detection is critical for achieving the required sensitivity and specificity.

Initial methods often utilized ultraviolet (UV) detection. nih.gov However, the sensitivity of HPLC-UV can be insufficient for the low intracellular concentrations of triphosphates. To address this, methods involving radiometric detection have been used, where radiolabeled stavudine allows for more sensitive quantification post-separation. A significant improvement in HPLC-based analysis came with the use of anion-exchange columns, which are particularly well-suited for separating negatively charged molecules like nucleoside triphosphates. upr.edu

Below is a table representing typical parameters for an HPLC-based analysis of nucleoside analogs.

ParameterExample Value
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM Sodium Phosphate (B84403) Buffer : Acetonitrile (B52724)
Detection UV at 266 nm
Flow Rate 1.0 mL/min
Internal Standard Zidovudine (B1683550) or other suitable analog

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the benchmark for quantifying intracellular stavudine triphosphate due to its superior sensitivity and specificity. nih.govnih.gov This method combines the powerful separation of liquid chromatography with the precise detection of mass spectrometry, which identifies molecules based on their unique mass-to-charge ratio (m/z). nih.gov

The high sensitivity of LC-MS/MS allows for the detection of stavudine triphosphate at the femtomole (fmol) level, making it ideal for studies with limited sample material, such as isolated PBMCs. nih.govresearchgate.net The specificity is achieved through a technique called multiple reaction monitoring (MRM), where the mass spectrometer is programmed to detect a specific precursor ion (the intact molecule) and its unique fragment ions, minimizing interference from the complex biological matrix. researchgate.net Indirect methods, where the triphosphate is enzymatically converted back to the parent nucleoside before analysis, have also been successfully validated and employed. nih.govacs.org

The table below shows representative LC-MS/MS parameters for the analysis of nucleoside triphosphates.

ParameterExample Value
Chromatography Anion-Exchange or Porous Graphitic Carbon Column
Ionization Mode Electrospray Ionization (ESI), often in negative mode
MS/MS Transition Specific m/z for Stavudine-TP → Fragment Ion
Lower Limit of Quantification (LLOQ) ~20-50 fmol/10^6 cells
Internal Standard Stable isotope-labeled analog (e.g., 2H6-Tenofovir diphosphate)

Radioimmunoassay (RIA) and Cartridge-RIA for Specific Applications

Radioimmunoassay (RIA) is a highly sensitive immunochemical technique that has been adapted for the measurement of stavudine triphosphate. upr.edunih.gov The assay works on the principle of competitive binding between the unlabeled stavudine triphosphate in the sample and a known quantity of radiolabeled stavudine triphosphate for a limited number of specific antibodies.

A significant advancement in this methodology is the development of a simplified cartridge-based RIA (Cartridge-RIA). nih.gov This format streamlines the separation of antibody-bound and free analytes, increasing throughput and making the assay more practical for analyzing multiple samples in research studies. upr.edu The Cartridge-RIA for stavudine triphosphate has been shown to be a sensitive and cost-effective alternative to LC-MS/MS, capable of quantifying concentrations as low as 20 fmol per 10^6 cells. nih.gov

Methodologies for Simultaneous Determination of Multiple Nucleoside Triphosphates and Endogenous Nucleotides

In antiviral research, it is often necessary to measure not only stavudine triphosphate but also other drug triphosphates and the endogenous deoxynucleoside triphosphates (dNTPs) that are the natural building blocks of DNA. researchgate.netnih.gov The simultaneous quantification of these compounds provides crucial information on drug-drug interactions and the competition between the drug metabolite and its natural counterpart for incorporation into viral DNA.

LC-MS/MS is the predominant technology for these multiplexed assays. nih.govnih.gov By using specific mass transitions for each analyte, a single chromatographic run can yield concentration data for a panel of nucleoside triphosphates. nih.govacs.orgnih.gov This capability is essential for comprehensive preclinical studies, as the ratio of an antiviral triphosphate to the corresponding endogenous dNTP can be a more accurate predictor of therapeutic efficacy than the drug concentration alone. researchgate.net

Development and Validation of Bioanalytical Assays for Pre-clinical Research

Before any analytical method can be reliably used in preclinical research, it must undergo rigorous validation to ensure it is fit for its intended purpose. nih.goveuropa.eu This process establishes the performance characteristics of the assay and provides confidence in the accuracy and reliability of the data generated. nih.govjournaljpri.com

The validation of a bioanalytical method for stavudine triphosphate quantification involves assessing several key parameters according to regulatory guidelines: europa.eugmp-compliance.orgeuropa.eu

Selectivity and Specificity: The assay must be able to unequivocally measure stavudine triphosphate without interference from other components in the biological matrix, such as endogenous nucleotides or other administered drugs. gmp-compliance.orgjapsonline.com

Accuracy: This refers to the closeness of the measured concentration to the true nominal value. Accuracy should be assessed at multiple concentration levels and is typically expected to be within ±15% of the nominal value (±20% at the lower limit of quantification). gmp-compliance.orgeuropa.eu

Precision: This measures the degree of scatter or variability in repeated measurements of the same sample. It is expressed as the coefficient of variation (CV) and, like accuracy, should not exceed 15% (20% at the LLOQ). gmp-compliance.orgeuropa.eu

Calibration Curve: The relationship between the analytical response and the concentration of the analyte must be established. The curve should include a blank sample, a zero sample, and at least six non-zero concentration points. gmp-compliance.org

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govnih.gov

Stability: The stability of stavudine triphosphate must be evaluated under various conditions that reflect the sample handling and storage process, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.govjapsonline.com

Matrix Effect: The potential for components of the biological matrix to suppress or enhance the ionization of the analyte must be investigated to ensure it does not compromise the accuracy of the quantification. researchgate.net

Successful development and validation of these complex assays are critical for advancing preclinical research and understanding the intracellular pharmacology of stavudine. researchgate.net

Design and Biochemical Evaluation of Stavudine Triphosphate Analogues

Rational Design Principles for Modified Nucleoside Triphosphates

The rational design of modified nucleoside triphosphates is a cornerstone of developing antiviral agents with improved efficacy and safety profiles. This process involves the strategic alteration of the three primary components of the nucleoside: the sugar, the nucleobase, and the triphosphate chain, to enhance interaction with viral enzymes while minimizing effects on host cell machinery. nih.gov

The development of potent antiviral nucleoside analogues hinges on the chemical modification of their constituent parts. Each component—the sugar, the base, and the phosphate (B84403) group—can be altered to fine-tune the molecule's biological activity. nih.gov

Sugar Moiety: Modifications to the sugar ring are critical for activity and selectivity. Stavudine (B1682478) (d4T) itself is a thymidine (B127349) analogue with a double bond between the 2' and 3' positions of the ribose sugar, and it lacks the 3'-hydroxyl group necessary for DNA chain elongation. nih.govpharmacology2000.com A key strategy in designing new analogues involves introducing different substituents to the sugar. For example, the addition of a 4'-ethynyl group to d4T created 4'-ethynyl-d4T (4'-Ed4T). nih.govasm.org This modification was designed to occupy a specific hydrophobic pocket in the HIV reverse transcriptase enzyme. nih.gov

Base Moiety: The nucleobase can be modified to alter hydrogen bonding interactions and recognition by polymerases. While stavudine contains the natural thymine (B56734) base, other nucleoside analogues utilize modified bases to enhance their antiviral properties. nih.gov The general principle is that the modification should not disrupt essential base-pairing interactions that are necessary for the polymerase to recognize it as a substrate. nih.govfrontiersin.org

Phosphate Moiety: The triphosphate chain is the active form of the drug that competes with natural deoxynucleoside triphosphates (dNTPs). nih.gov Modifications to the α-phosphate are particularly significant because this is the portion that becomes incorporated into the DNA strand. mdpi.com Replacing one of the non-bridging oxygen atoms in the α-phosphate with sulfur (to create a phosphorothioate), boron (boranophosphate), or other groups can increase the analogue's resistance to nuclease degradation and can be well-tolerated by viral polymerases. mdpi.com These α-P-modified nucleoside triphosphates are valuable tools for studying enzyme mechanisms and can lead to oligonucleotides with enhanced stability. mdpi.com

A prominent example is the comparison between stavudine triphosphate (d4TTP) and its analogue, 4'-ethynyl-d4TTP (4'-Ed4TTP). Pre-steady-state kinetic analyses revealed that the structural differences between them led to significant differences in their interaction with HIV-1 reverse transcriptase (RT). The lower binding affinity of d4TTP compared to the natural substrate dTTP is attributed to the loss of hydrogen bonds due to the missing 3'-hydroxyl group. nih.gov Conversely, the 4'-ethynyl group in 4'-Ed4TTP provides a substantial advantage; it fits into a preformed hydrophobic pocket in the enzyme, formed by amino acid residues such as A114, Y115, and M184, leading to a higher binding affinity for HIV-1 RT than d4TTP. nih.govasm.org

SAR studies also guide the development of analogues with better selectivity, meaning they inhibit the viral polymerase much more effectively than host DNA polymerases. Modifications at the sugar moiety are particularly effective at inhibiting DNA chain elongation after incorporation. nih.gov For instance, modeling studies showed that the 4'-ethynyl group of 4'-Ed4TTP would cause a steric clash with the F272 residue of human DNA polymerase β, explaining its lack of inhibition and thus its improved safety profile over d4TTP, which does inhibit host polymerases. asm.org

Comparative Biochemical Characterization of Novel Analogues

The biochemical evaluation of new stavudine triphosphate analogues involves rigorous testing to determine their inhibitory power against viral enzymes and their off-target effects on host enzymes. These in vitro assays are critical for predicting the potential therapeutic window of a new drug candidate.

A crucial test for any new antiviral agent is its ability to inhibit not only the wild-type virus but also drug-resistant mutant strains. The M184V mutation in HIV-1 RT, for example, is a common mutation that confers resistance to several nucleoside RT inhibitors.

Studies comparing 4'-Ed4TTP with d4TTP showed that 4'-Ed4TTP is a more efficient inhibitor of wild-type HIV-1 RT. nih.govasm.org However, its inhibitory efficiency is reduced by about threefold against the M184V mutant RT. nih.gov Despite this reduction, it often remains active against resistant strains. The M184V mutant generally exhibits poorer binding for all nucleoside triphosphates compared to the wild-type enzyme. nih.gov The development of resistance to stavudine is often associated with a set of mutations known as thymidine analogue mutations (TAMs), which work by increasing the rate at which the incorporated drug is excised from the terminated DNA chain. pharmacology2000.comresearchgate.net

Table 1: Comparative Inhibition of HIV-1 Reverse Transcriptase

Compound Target Enzyme K_d (µM) Inhibition Efficiency
dTTP Wild-Type RT Lower than d4TTP -
d4TTP Wild-Type RT Up to 8-fold higher than dTTP Less efficient than 4'-Ed4TTP
4'-Ed4TTP Wild-Type RT 3- to 5-fold lower than d4TTP More efficient than d4TTP
4'-Ed4TTP M184V Mutant RT Higher than vs. Wild-Type ~3-fold less efficient than vs. Wild-Type

Data synthesized from pre-steady-state kinetic analyses. nih.gov

An ideal antiviral nucleoside analogue should potently inhibit the viral polymerase while having minimal effect on host DNA polymerases, particularly the mitochondrial DNA polymerase γ (pol γ), as its inhibition is linked to long-term toxicity. nih.gov

Stavudine triphosphate (d4TTP) is known to inhibit human DNA polymerases β and γ, which is a major contributor to its cytotoxicity. nih.govnih.gov In contrast, rationally designed analogues can exhibit much greater selectivity. For example, 4'-Ed4TTP shows a significant improvement in this regard. In vitro assays demonstrated that while d4TTP selectively inhibits human DNA polymerase β, 4'-Ed4TTP has a more than 100-fold lower inhibitory effect on this host enzyme. asm.org This enhanced selectivity is attributed to a steric clash between the analogue's 4'-ethynyl group and a key amino acid in the active site of polymerase β. asm.org

The toxicity of various nucleoside analogues has been directly correlated with their kinetics of incorporation by human mitochondrial DNA polymerase γ. nih.gov The selectivity of the polymerase is a two-step process, involving both the initial binding affinity (K_d) and the rate of the chemical incorporation step (k_pol). nih.gov Stavudine is incorporated by pol γ more readily than zidovudine (B1683550) (AZT) or lamivudine (B182088) (3TC), correlating with its observed mitochondrial toxicity. nih.gov

Table 2: Selectivity Profile Against Host DNA Polymerase β

Compound Inhibition of HIV-1 RT Inhibition of Human DNA Polymerase β Selectivity
d4TTP Yes Yes Low
4'-Ed4TTP Yes No ( >100-fold weaker than d4TTP) High

Data based on in vitro enzymatic assays. asm.org

In vitro Cellular Studies on Analogue Uptake, Anabolism, and Target Engagement

For a nucleoside analogue to be effective, it must be transported into the target cell, be converted by host cell kinases into its active triphosphate form (anabolism), and then successfully engage with the viral polymerase.

Stavudine, as a prodrug, is taken up by cells and sequentially phosphorylated by host enzymes: thymidine kinase converts it to the monophosphate, thymidylate kinase to the diphosphate (B83284), and a nucleoside diphosphate kinase produces the active stavudine 5'-triphosphate. pharmacology2000.com The initial phosphorylation to the monophosphate form is generally the rate-limiting step in this activation pathway. pharmacology2000.com

In vitro studies using cell lines, such as CEMss cells, are crucial for understanding this process. nih.gov Such studies can measure the intracellular concentrations of the triphosphate anabolites. For example, when CEMss cells were incubated with zidovudine (ZDV), researchers looked for the presence of d4TTP to investigate a potential metabolic transformation, confirming the utility of cell-based assays for studying intracellular drug metabolism. nih.gov

Cell culture studies also provide insight into cytotoxicity. The analogue 4'-Ed4T, for instance, showed much less cytotoxicity than its parent compound stavudine in cell culture, a finding that correlates directly with the in vitro biochemical data showing its poor inhibition of host DNA polymerases. asm.org The ability of nucleoside analogues to be effectively phosphorylated in vivo is a key determinant of their antiviral potency. asm.orgmdpi.com However, the negative charges of the triphosphate form prevent it from crossing cell membranes directly, necessitating the administration of the unphosphorylated nucleoside prodrug. mdpi.com

Applications in Molecular Biology and Enzymology Research

Stavudine (B1682478) Triphosphate as a Molecular Probe for Studying Enzyme Kinetics and Mechanisms

Stavudine triphosphate (d4T-TP) is a powerful tool for elucidating the kinetic parameters and inhibitory mechanisms of viral polymerases, particularly HIV reverse transcriptase (RT). patsnap.comfda.gov As an analog of the natural substrate deoxythymidine triphosphate (dTTP), d4T-TP competitively inhibits the reverse transcriptase enzyme. nih.govpatsnap.com Once incorporated into the growing viral DNA strand, it causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. ontosight.aipatsnap.com

Kinetic studies utilize d4T-TP to determine key enzymatic values. The inhibition constant (Kᵢ) for d4T-TP against HIV-1 reverse transcriptase has been measured to be in the range of 0.0083 to 0.032 µM. fda.gov Researchers also use pre-steady-state and steady-state kinetic analyses to compare the binding affinity and incorporation efficiency of d4T-TP with natural nucleotides and other analogs. For instance, studies have shown that d4T-TP has a significantly higher dissociation constant (Kd), indicating weaker binding, compared to the natural substrate dTTP. nih.gov This difference in binding affinity is a key factor in its mechanism of action.

These kinetic analyses allow for a detailed comparison of how wild-type and drug-resistant mutant enzymes interact with the inhibitor. For example, research has explored how specific mutations in the reverse transcriptase enzyme affect its ability to bind d4T-TP, sometimes in an ATP-dependent manner, providing insights into the biochemical basis of drug resistance. nih.gov

CompoundEnzymeTemplateKd (µM)
dTTP Wild-Type RTDNA/RNA0.45 ± 0.04
d4T-TP Wild-Type RTDNA/RNA3.5 ± 0.3
4'-Ed4TTP Wild-Type RTDNA/RNA0.81 ± 0.06
dTTP M184V Mutant RTDNA/RNA1.1 ± 0.1
d4T-TP M184V Mutant RTDNA/RNA4.8 ± 0.5
4'-Ed4TTP M184V Mutant RTDNA/RNA1.5 ± 0.1

This table presents the dissociation constants (Kd) for the natural nucleotide dTTP, stavudine triphosphate (d4T-TP), and a stavudine analogue (4'-Ed4TTP) with wild-type (wt) and M184V mutant HIV-1 Reverse Transcriptase (RT). A lower Kd value indicates stronger binding affinity. Data sourced from nih.govnih.gov.

Utility in Investigating Viral Replication Fidelity and Error Rates

Viral polymerases, particularly retroviral reverse transcriptases, are known for their relatively low fidelity, leading to high mutation rates. nih.gov Stavudine triphosphate is utilized in research to probe this aspect of viral replication. By introducing a known chain-terminating analog into replication assays, scientists can study the dynamics of nucleotide incorporation and the error frequency of the polymerase. nih.gov

The propensity of a polymerase to incorporate an incorrect base, such as an analog like d4T-TP instead of the correct dTTP, is a measure of its fidelity. Forward mutation assays have been employed to estimate the error rates of retroviral RTs. nih.gov Studies have shown that the fidelity of HIV-1 RT can be several-fold higher when copying an RNA template compared to a DNA template, and the use of nucleotide analogs is central to gathering this type of data. nih.gov Understanding the factors that influence replication fidelity is crucial for predicting viral evolution and the emergence of drug resistance.

Role in Biochemical Assays for Screening and Characterizing Novel Polymerase Inhibitors

In the search for new antiviral drugs, stavudine triphosphate serves as a benchmark or reference compound in biochemical screening assays. nih.gov These assays are designed to identify and characterize new molecules that can inhibit viral polymerases. In a typical assay, a purified polymerase enzyme, a template-primer, and nucleotides are combined to measure DNA synthesis, often detected through the incorporation of a labeled nucleotide like bromodeoxyuridine triphosphate (BrdUTP). nih.gov

New potential inhibitors are added to this system, and their effect is compared to that of a known inhibitor like d4T-TP. This allows researchers to quantify the inhibitory potency (e.g., IC₅₀ value) of the new compounds and to understand their mechanism. Furthermore, such assays are used to characterize the resistance profiles of mutant polymerases. By testing a panel of known inhibitors, including d4T-TP, against a newly discovered mutant enzyme, scientists can determine its cross-resistance profile, which is vital information for drug development. nih.gov The use of modified nucleotide triphosphates as tools has been shown to be effective in increasing selectivity towards HIV-1 reverse transcriptase. nih.gov

Contribution to Understanding Cellular Nucleotide Pool Dynamics and Homeostasis

The efficacy and toxicity of nucleoside analogs like stavudine are intrinsically linked to the concentration of their active triphosphate form within the cell, as well as the balance of the cell's natural deoxyribonucleoside triphosphate (dNTP) pools. nih.govnih.gov Stavudine triphosphate is a key molecule in studies aimed at understanding this delicate balance, known as nucleotide homeostasis. mdpi.com

Cellular dNTPs are supplied by two main pathways: de novo synthesis and the salvage pathway. mdpi.com The introduction of a nucleoside analog that must be phosphorylated competes with endogenous nucleosides for the same cellular kinases. wikipedia.org Research has shown that genetic variations in enzymes involved in nucleotide synthesis, such as thymidylate synthase, can impact the intracellular levels of stavudine triphosphate, which in turn can influence the drug's effects. nih.gov

Furthermore, studies have revealed complex metabolic interactions, such as the intracellular conversion of another antiretroviral, zidovudine (B1683550) (AZT), into stavudine triphosphate, further altering the intracellular nucleotide landscape. researchgate.net Measuring the intracellular concentrations of d4T-TP in peripheral blood mononuclear cells (PBMCs) provides critical data for pharmacokinetic and pharmacodynamic models, helping to optimize therapeutic strategies and understand the mechanisms of toxicity. nih.govnih.gov

Study PopulationStavudine Dosed4T-TP Concentration (fmol/10⁶ cells)
Pediatric (Simulated) 0.5 mg/kg BIDPeak: 23.9 (Median) Trough: 14.8 (Median)
Adult (Simulated) 20 mg BIDPeak: 28.4 (Median) Trough: 13.0 (Median)

This table shows the simulated intracellular peak and trough concentrations of stavudine triphosphate (d4T-TP) in peripheral blood mononuclear cells. The data illustrates how d4T-TP levels are studied to model and predict therapeutic and toxic effects. BID refers to twice-daily administration. Data sourced from nih.gov.

Future Research Directions and Emerging Paradigms

Integration of Advanced Structural Biology Techniques (e.g., Cryo-EM, X-ray Crystallography) for High-Resolution Interaction Mapping

Understanding the precise molecular interactions between Stavudine (B1682478) Triphosphate and its primary target, HIV-1 reverse transcriptase (RT), is fundamental to comprehending its mechanism of action and the development of drug resistance. While X-ray crystallography has been instrumental in elucidating the structures of RT in complex with various inhibitors, the integration of cryo-electron microscopy (cryo-EM) offers new opportunities for visualizing these interactions at near-atomic resolution without the need for crystallization, which can sometimes introduce artifacts. nih.govfrontiersin.org

Future research will focus on using these high-resolution techniques to capture "snapshots" of Stavudine Triphosphate binding to the RT active site in different conformational states. nih.gov For instance, comparing the crystal structure of RT in a post-catalytic state with stavudine incorporated into the DNA primer to a pre-catalytic complex with Stavudine Triphosphate can provide crucial insights into the mechanisms of nucleotide incorporation and excision-based drug resistance. nih.gov These structural studies can reveal subtle changes in the protein's architecture that influence inhibitor binding and efficacy. nih.govresearchgate.net High-resolution mapping will allow for a detailed analysis of the hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the binding affinity and specificity of Stavudine Triphosphate, paving the way for the rational design of next-generation NRTIs with improved resistance profiles. nih.gov

TechniqueApplication in Stavudine Triphosphate ResearchPotential Insights
X-ray Crystallography Determining the static, high-resolution 3D structure of HIV-1 RT in complex with Stavudine Triphosphate or stavudine-terminated DNA.- Precise mapping of binding site interactions.- Understanding mechanisms of drug resistance due to mutations.- Guiding structure-based drug design. nih.govresearchgate.net
Cryo-Electron Microscopy (Cryo-EM) Visualizing the structure of large, flexible complexes like the HIV-1 RT in various functional states without the need for crystallization. nih.gov- Capturing dynamic conformational changes upon drug binding.- Studying interactions with other cellular factors.- Overcoming limitations of crystallization for certain complexes. frontiersin.orgmdpi.com

Exploration of Novel Cellular Enzymes and Pathways Influencing Stavudine Triphosphate Activity or Metabolism

The intracellular conversion of stavudine to its active triphosphate form is a critical determinant of its antiretroviral activity. patsnap.com This phosphorylation cascade is mediated by a series of host cellular kinases. patsnap.com While the primary enzymes in this pathway are known, there is a growing interest in identifying novel cellular factors and pathways that may modulate the metabolism and ultimate activity of Stavudine Triphosphate.

Future research will likely focus on unbiased, large-scale screening approaches, such as CRISPR-based genetic screens or proteomic analyses, to identify new enzymes or regulatory proteins that influence the phosphorylation of stavudine or the stability of Stavudine Triphosphate. Furthermore, understanding the broader metabolic impact of Stavudine Triphosphate is crucial. Deoxynucleoside triphosphates (dNTPs) are not only essential for DNA replication but also involved in various cellular processes, and their balance is tightly regulated by a network of enzymes. mdpi.com Investigations into how Stavudine Triphosphate perturbs the cellular dNTP pool and the downstream consequences on cellular signaling and mitochondrial function are warranted. patsnap.commdpi.com It has been shown that nucleoside analogs can affect cell cycle progression, suggesting an interplay with checkpoint pathways that could be further explored. mdpi.comnih.gov Identifying these novel interactions could uncover new targets for combination therapies aimed at enhancing the efficacy of stavudine or mitigating its off-target effects.

Application of Systems Biology Approaches to Model Cellular Responses to Nucleoside Analogs

The cellular response to a drug like stavudine is a complex process involving numerous interconnected pathways. frontiersin.org Systems biology offers a powerful framework for integrating diverse datasets (e.g., transcriptomics, proteomics, metabolomics) to create comprehensive computational models of these complex biological systems. mdpi.comnih.govnih.gov Such models can simulate how cells respond to perturbations by nucleoside analogs like Stavudine Triphosphate, providing a holistic view that goes beyond the analysis of a single target or pathway. arxiv.org

Future applications of systems biology in this context will involve developing detailed mechanistic models of the cellular environment where Stavudine Triphosphate acts. These models can be used to predict the downstream effects of HIV-1 RT inhibition, identify potential mechanisms of drug resistance, and discover novel biomarkers of drug response. mdpi.comcsu.edu.au For instance, a systems approach can model the intricate network of interactions between viral and host factors, the regulation of nucleotide metabolism, and the activation of cellular stress responses. frontiersin.orgnih.gov Physiologically based pharmacokinetic (PBPK) models have already been developed to simulate the biodistribution of stavudine, demonstrating the feasibility and utility of such computational approaches. mdpi.com By simulating the dynamic behavior of these complex networks, systems biology can help to prioritize new drug targets and formulate hypotheses for further experimental validation. arxiv.org

Development of Advanced in vitro and Organoid Models for Mechanistic Studies

Traditional two-dimensional (2D) cell culture systems often fail to recapitulate the complex microenvironment of human tissues, limiting their predictive value in preclinical research. researchgate.net The development of advanced in vitro models, such as three-dimensional (3D) organoids and microphysiological systems (organ-on-a-chip), represents a significant leap forward for mechanistic studies of nucleoside analogs. nih.govmdpi.comnih.gov

Organoids are self-organizing 3D structures derived from stem cells that mimic the architecture and functionality of native organs. moleculardevices.comnih.gov Future research will increasingly utilize organoid models of relevant tissues (e.g., gut, liver, and lymphoid tissue) to study the metabolism, efficacy, and potential toxicities of stavudine in a more physiologically relevant context. researchgate.netnih.gov These models can provide valuable insights into how Stavudine Triphosphate affects different cell types within a tissue and how drug-drug interactions might manifest. mdpi.com Patient-derived organoids, in particular, offer a promising platform for personalized medicine, allowing for the preclinical assessment of individual responses to nucleoside analogs. moleculardevices.com Coupled with microfluidic technologies in organ-on-a-chip systems, these advanced models can simulate the dynamic interplay between different organs, offering a more systemic view of a drug's behavior in the human body. nih.gov

Q & A

Q. What is the mechanism of action of Stavudine Triphosphate TEA Salt in inhibiting HIV-1 reverse transcriptase?

Stavudine Triphosphate competes with thymidine triphosphate (TTP) for incorporation into viral DNA via reverse transcriptase (RT). Its incorporation causes DNA chain termination due to the absence of a 3'-hydroxyl group. Methodologically, confirm this mechanism using in vitro RT inhibition assays with radiolabeled dNTPs and gel electrophoresis to visualize truncated DNA products . Quantify inhibition constants (Ki) via enzyme kinetics (e.g., Lineweaver-Burk plots) to compare competitive binding efficiency .

Q. How should researchers design experiments to assess Stavudine Triphosphate stability under varying storage conditions?

Stability studies require:

  • Temperature control : Store aliquots at -20°C (short-term) vs. -80°C (long-term) and compare degradation via HPLC or mass spectrometry over time .
  • Buffer compatibility : Test phosphate vs. non-phosphate buffers (e.g., Tris-HCl) to avoid pH-driven hydrolysis .
  • Validation : Use UV-Vis spectroscopy (260 nm) to monitor nucleotide integrity and quantify degradation products (e.g., free phosphate via colorimetric assays) .

Q. What methods are recommended to verify the purity of this compound in experimental preparations?

  • HPLC : Use anion-exchange chromatography with UV detection (260 nm) to separate triphosphate from mono-/di-phosphate contaminants .
  • Mass spectrometry : Confirm molecular weight (MW: 507.14 g/mol) and detect TEA counterion adducts .
  • Phosphate quantification : Apply malachite green assays to validate triphosphate content and rule out free phosphate impurities .

Advanced Research Questions

Q. How can mitochondrial toxicity associated with Stavudine Triphosphate be experimentally distinguished from its antiretroviral effects?

  • Cellular models : Use human hepatoma (HepG2) or primary lymphocyte cultures to measure lactate production (indicator of mitochondrial dysfunction) vs. HIV suppression (p24 antigen ELISA) .
  • DNA polymerase inhibition : Compare inhibition of POLG (mitochondrial DNA polymerase γ) and HIV-RT using in vitro activity assays. Stavudine Triphosphate’s IC50 for POLG is ~10-fold higher than for RT, requiring dose-response curves to differentiate toxicity thresholds .

Q. What experimental approaches resolve contradictions in Stavudine Triphosphate’s efficacy data across cell lines?

  • Kinase activity profiling : Quantify thymidine kinase (TK1/TK2) expression via qPCR/Western blot, as phosphorylation efficiency varies by cell type .
  • Competition assays : Co-administer thymidine to assess if endogenous TTP pools reduce Stavudine Triphosphate’s incorporation (e.g., via <sup>3</sup>H-thymidine uptake assays) .
  • Metabolic flux analysis : Use <sup>13</sup>C-glucose tracing to correlate triphosphate activation rates with mitochondrial dysfunction markers .

Q. How can batch-to-batch variability in this compound impact enzymatic assays, and how is this controlled?

  • Quality control : Request vendor-provided certificates of analysis (CoA) for HPLC purity (>95%) and residual TEA content (<1%) .
  • Normalization : Pre-test each batch’s activity in a standardized RT inhibition assay and adjust concentrations to match IC50 values from prior batches .
  • Blind testing : Use blinded aliquots in replicate experiments to minimize bias in data interpretation .

Q. What methodologies are optimal for studying Stavudine Triphosphate’s interaction with human nucleoside diphosphate kinase (NDPK)?

  • Kinetic assays : Monitor phosphate transfer using <sup>32</sup>P-radiolabeled ATP and measure Stavudine diphosphate conversion to triphosphate via thin-layer chromatography .
  • Structural studies : Employ X-ray crystallography or cryo-EM to resolve binding interfaces with NDPK (e.g., PDB ID: 1NUE) .
  • Mutagenesis : Engineer NDPK mutants (e.g., His117→Gln) to assess phosphorylation efficiency changes .

Methodological Best Practices

  • Data analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and report 95% confidence intervals for IC50/Ki values .
  • Contradiction resolution : Apply Bland-Altman plots to assess inter-batch variability or mixed-effects models for cell line-specific responses .
  • Ethical reporting : Disclose storage conditions, batch numbers, and purity data in publications to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.